molecular formula C16H21N3O3 B2854518 N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide CAS No. 2200577-00-8

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide

Cat. No. B2854518
CAS RN: 2200577-00-8
M. Wt: 303.362
InChI Key: XEXMYPVOCCECON-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. TMA-2 is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.

Mechanism of Action

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide is thought to activate the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce alterations in mood, perception, and cognition, including changes in visual perception, time perception, and self-awareness.

Advantages and Limitations for Lab Experiments

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor, which allows for the study of the receptor's role in the regulation of mood, cognition, and perception. However, N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide also has several limitations, including its potential for toxicity and its lack of specificity for the 5-HT2A receptor, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide and its effects on the brain. One area of research is the development of more selective and potent compounds that target the 5-HT2A receptor, which could lead to the development of new treatments for mood disorders and other psychiatric conditions. Another area of research is the investigation of the long-term effects of N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide on the brain, including its potential for neurotoxicity and its effects on cognitive function and behavior. Additionally, research is needed to better understand the relationship between the 5-HT2A receptor and other neurotransmitter systems, including the dopamine and glutamate systems, which could provide insights into the mechanisms underlying the effects of hallucinogens on the brain.

Synthesis Methods

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acylated with acetic anhydride to form N-acetyl-1-(2,4-dimethoxyphenyl)-2-amino-propane. This compound is then reacted with methyl acrylate to form N-methyl-N-(2,4-dimethoxyphenyl)-2-aminopropan-1-one, which is then reduced to N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been shown to activate the serotonin 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of the drug. N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide has also been used in studies to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N,N,2-trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-6-15(21)19(5)10-14(20)17-12-7-8-13(11(2)9-12)16(22)18(3)4/h6-9H,1,10H2,2-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXMYPVOCCECON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-4-[2-(N-methylprop-2-enamido)acetamido]benzamide

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